Product packaging for Methyl 5-Iodo-2-methoxy-3-methylbenzoate(Cat. No.:CAS No. 6082-99-1)

Methyl 5-Iodo-2-methoxy-3-methylbenzoate

Cat. No.: B14739278
CAS No.: 6082-99-1
M. Wt: 306.10 g/mol
InChI Key: WDJMTFJSUYVZOP-UHFFFAOYSA-N
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Description

Significance of Iodo-substituted Benzoates in Contemporary Synthetic Methodologies

Iodo-substituted benzoates, and iodoarenes in general, are highly valued reagents in organic synthesis due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making it highly reactive and an excellent leaving group in a variety of transformations, particularly in transition-metal-catalyzed cross-coupling reactions. This high reactivity allows for the efficient formation of new bonds under relatively mild conditions.

These compounds are pivotal in several widely used synthetic methodologies:

Suzuki-Miyaura Coupling: Iodoarenes are excellent electrophilic partners for coupling with organoboron compounds to form biaryl structures, which are common motifs in pharmaceuticals and advanced materials.

Heck Reaction: The reaction of iodoarenes with alkenes provides a powerful method for synthesizing substituted alkenes, which are valuable intermediates in drug synthesis.

Sonogashira Coupling: This reaction couples iodoarenes with terminal alkynes to create arylalkynes, essential building blocks in medicinal chemistry and materials science.

C-N Coupling Reactions: Iodo-substituted compounds can be coupled with various nitrogen-containing nucleophiles (amines, amides, heterocycles) in reactions like the Buchwald-Hartwig amination to form arylamines, a critical functional group in many biologically active molecules. acs.org

The presence of the ester group on the benzene (B151609) ring, as in iodo-substituted benzoates, adds another layer of synthetic utility. The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, allowing for further functionalization after the initial cross-coupling reaction has been performed at the iodo position. This multi-functionality makes iodo-substituted benzoates versatile synthons for constructing complex molecular architectures.

Contextual Positioning of Methyl 5-Iodo-2-methoxy-3-methylbenzoate within the Realm of Functionalized Aromatic Esters

This compound belongs to the broad class of functionalized aromatic esters. An ester is a derivative of a carboxylic acid where the hydroxyl group is replaced by an alkoxy group. wikipedia.orgsolubilityofthings.com Aromatic esters, specifically, are those where the carbonyl group is attached to an aromatic ring, like benzene. These compounds are widespread in nature and industry, known for their applications as fragrances, solvents, and key intermediates in the synthesis of polymers and pharmaceuticals. researchgate.net

The "functionalization" of an aromatic ester refers to the presence of other substituents on the aromatic ring in addition to the ester group. In the case of this compound, the ring is decorated with three distinct functional groups:

An iodo group , which as discussed, is a prime site for cross-coupling reactions.

A methoxy (B1213986) group (-OCH₃), which is an electron-donating group that can influence the reactivity of the aromatic ring and provide a potential site for ether cleavage.

A methyl group (-CH₃), another electron-donating group that also adds steric bulk, potentially influencing the regioselectivity of reactions on the ring.

The specific arrangement of these groups on the benzoate (B1203000) ring dictates the compound's unique chemical personality. Polysubstituted aromatic compounds like this are highly sought after because they allow for complex, multi-step syntheses where different parts of the molecule can be modified selectively. The presence of multiple functional groups offers chemists a toolkit to build intricate molecular frameworks step-by-step, making such compounds valuable precursors in fields ranging from drug discovery to materials science. solubilityofthings.com

Current Research Trajectories and Key Open Questions Pertaining to the Compound

Given the limited specific literature on this compound, current research trajectories can be inferred from studies on closely related analogues. A key area of interest is its potential application as a specialized building block. For example, the similar compound Methyl 5-iodo-2-methoxybenzoate has been used as an intermediate in the synthesis of linkers for creating Metal-Organic Frameworks (MOFs). nih.govresearchgate.net MOFs are highly porous materials with applications in gas storage, catalysis, and separation.

Potential Research Trajectories:

Synthesis of Novel MOF Linkers: A primary research direction would be the use of this compound to synthesize novel dicarboxylic acid linkers. The additional methyl group, compared to its non-methylated analogue, would introduce greater steric hindrance and modify the electronic properties, potentially leading to MOFs with unique pore structures and functionalities. nih.govresearchgate.net

Development of Pharmaceutical Scaffolds: The unique substitution pattern could serve as a scaffold for medicinal chemistry programs. The iodo group allows for the attachment of various other molecular fragments via cross-coupling, enabling the rapid generation of a library of compounds for biological screening.

Advanced Materials Synthesis: Its use as a monomer or precursor for specialty polymers or functional organic materials could be explored, where the specific arrangement of substituents could impart desirable optical or electronic properties.

Key Open Questions:

Efficient Synthesis: What is the most efficient and regioselective synthetic route to produce this compound in high purity and yield? Developing a reliable synthesis is the first step toward exploring its applications.

Reactivity Profile: How do the combined electronic (from -OCH₃, -CH₃) and steric (from -CH₃) effects of the substituents influence the reactivity of the C-I bond in various cross-coupling reactions? Understanding its reactivity compared to simpler iodo-benzoates is crucial for its effective use.

Properties of Derived Materials: What are the specific properties of MOFs, polymers, or potential drug candidates synthesized from this compound? Would the additional methyl group lead to enhanced thermal stability, novel catalytic activity, or improved biological efficacy in derived molecules?

Further investigation into these areas would be necessary to fully elucidate the scientific value and potential applications of this specific functionalized aromatic ester.

Compound Data

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₁IO₃
Molecular Weight 306.10 g/mol
CAS Number Not available
Appearance Not reported
Melting Point Not reported
Boiling Point Not reported

Table 2: Comparative Data for a Related Compound: Methyl 5-Iodo-2-methoxybenzoate

Property Value Reference
Molecular Formula C₉H₉IO₃
Molecular Weight 292.07 g/mol
CAS Number 40757-09-3 scbt.com
Appearance Solid
Melting Point 57-61 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11IO3 B14739278 Methyl 5-Iodo-2-methoxy-3-methylbenzoate CAS No. 6082-99-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6082-99-1

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

methyl 5-iodo-2-methoxy-3-methylbenzoate

InChI

InChI=1S/C10H11IO3/c1-6-4-7(11)5-8(9(6)13-2)10(12)14-3/h4-5H,1-3H3

InChI Key

WDJMTFJSUYVZOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)OC)I

Origin of Product

United States

Synthetic Strategies and Methodologies for Methyl 5 Iodo 2 Methoxy 3 Methylbenzoate

Classical Multi-Step Synthesis from Aromatic Precursors

The traditional synthesis of Methyl 5-Iodo-2-methoxy-3-methylbenzoate involves a sequence of fundamental organic reactions. This pathway typically begins with a substituted salicylic (B10762653) acid, which undergoes esterification, regioselective iodination, and finally, O-alkylation to yield the target molecule. The order of these steps can be varied to optimize yield and purity.

Esterification Reactions of Substituted Salicylic Acids

The initial step in one common pathway is the esterification of a substituted benzoic acid, such as 2-hydroxy-3-methylbenzoic acid. chemsynthesis.com This reaction converts the carboxylic acid group into a methyl ester. A widely used method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. cabidigitallibrary.orgprepchem.com The reaction is refluxed to drive the equilibrium towards the formation of the ester, Methyl 2-hydroxy-3-methylbenzoate. fishersci.ca

Solid acid catalysts are also being developed as recoverable and reusable alternatives to common mineral acids for ester synthesis. mdpi.com For instance, zirconium-based solid acids have been studied for the esterification of various benzoic acids with methanol. mdpi.com

Table 1: Example Conditions for Fischer Esterification

Starting Material Alcohol Catalyst Conditions Product Yield
p-Hydroxybenzoic Acid Methanol Sulfuric Acid Reflux Methyl p-hydroxybenzoate 86% cabidigitallibrary.org
m-Hydroxybenzoic Acid Methanol Hydrochloric Acid Reflux (24h) Methyl 3-hydroxybenzoate 61% prepchem.com
p-Methylbenzoic Acid Methanol Zr/Ti Solid Acid 120 °C (24h) Methyl p-methylbenzoate - mdpi.com

Regioselective Halogenation Approaches for Aromatic Iodination

A critical step in the synthesis is the regioselective introduction of an iodine atom at the C5 position of the benzene (B151609) ring. The directing effects of the substituents already present on the ring are crucial for achieving the desired isomer. In a precursor like Methyl 2-hydroxy-3-methylbenzoate, the hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the methyl ester (-COOCH₃) is a deactivating meta-director. The combined effect strongly favors electrophilic substitution at the position para to the hydroxyl group, which is C5.

Direct iodination of aromatic compounds with molecular iodine is often inefficient. Therefore, more powerful electrophilic iodine species (often represented as I⁺) are generated in situ. google.com A common and practical method involves using sodium iodide (NaI) or potassium iodide (KI) as the iodine source in the presence of an oxidizing agent. google.com

Various oxidants can be employed to oxidize iodide (I⁻) to an electrophilic iodinating species. These systems are often preferred as they can be safer and more environmentally friendly than harsher reagents.

Common Oxidant Systems:

Iodine/Iodic Acid: A combination of iodine and iodic acid is an effective reagent for the iodination of activated aromatic compounds like hydroxy ketones. arkat-usa.orgresearchgate.net

Sodium Iodide/Sodium Periodate: In the presence of an acid catalyst, this combination can iodinate even deactivated aromatic rings. google.com

Potassium Iodide/Potassium Iodate: This mixture has been used for the iodination of resorcinol (B1680541) derivatives. arkat-usa.org

The general mechanism involves the oxidation of iodide to generate a potent electrophile which is then attacked by the electron-rich aromatic ring.

Achieving high regioselectivity is paramount to maximizing the yield of the desired 5-iodo isomer and simplifying purification. Several factors can influence the distribution of isomers in aromatic iodination:

Steric Hindrance: The existing methyl group at the C3 position sterically hinders substitution at the adjacent C4 position, further favoring iodination at the less hindered C5 position.

Directing Group Power: The hydroxyl group is a powerful para-director, making the C5 position electronically favorable for electrophilic attack. Iodination almost exclusively occurs at the position para to the -OH group if it is available. arkat-usa.org If the para position is blocked, iodination will occur at an available ortho position. arkat-usa.org

Solvent and Catalyst: The choice of solvent and catalyst can impact reactivity and selectivity. For instance, using a microporous compound like a β-form zeolite as a catalyst has been shown to improve the yield and purity of 5-iodo-2-methylbenzoic acid in certain iodination reactions. googleapis.com

Reaction Temperature: Temperature control is essential as higher temperatures can sometimes lead to the formation of undesired byproducts or a decrease in selectivity. Iodination of hydroxy aromatic ketones using iodine and iodic acid is typically carried out at a mild 35-40 °C. arkat-usa.org

O-Alkylation and Methylation Procedures for Phenolic Hydroxyl Groups

The final step in the classical synthesis is the conversion of the phenolic hydroxyl group to a methoxy (B1213986) group. This O-alkylation is typically performed after the iodination step on a precursor like Methyl 5-iodosalicylate. nih.govchemicalbook.comfishersci.ca The most common method for this transformation is the Williamson ether synthesis.

This reaction involves deprotonating the hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then reacts with a methylating agent.

Table 2: Reagents for O-Methylation of Phenols

Base Methylating Agent Solvent
Potassium Carbonate (K₂CO₃) Dimethyl Sulfate (B86663) ((CH₃)₂SO₄) Acetone (B3395972), DMF
Sodium Hydroxide (NaOH) Methyl Iodide (CH₃I) Methanol, Ethanol (B145695)
Potassium Hydroxide (KOH) Dimethyl Sulfate ((CH₃)₂SO₄) Dichloromethane

The selection of a non-protic solvent like acetone or dimethylformamide (DMF) is often preferred to avoid competing reactions. The reaction proceeds via an Sₙ2 mechanism, resulting in the formation of the desired ether linkage and yielding this compound.

Catalytic and Advanced Synthetic Approaches

While the classical multi-step synthesis is reliable, modern organic chemistry seeks more efficient methods, such as one-pot reactions or novel catalytic systems, to reduce steps, waste, and cost.

Research into advanced synthetic strategies for substituted benzoates includes:

One-Pot Syntheses: Methodologies are being developed for the one-pot synthesis of multi-substituted aromatic acids. For example, an effective protocol for producing triiodosubstituted benzoic acids uses an I₂/AgNO₃ couple as the iodinating reagent in methanol. mu-varna.bg While effective, such methods can sometimes yield a mixture of partially and fully iodinated products, requiring careful optimization for selective synthesis. mu-varna.bgmu-varna.bg

Hypervalent Iodine Reagents: These reagents are used in one-pot protocols for various organic transformations and could offer pathways to complex substituted aromatics under mild conditions. rsc.org

Catalytic Systems: The development of novel catalysts is a key area of research. Iodine itself can act as a catalyst in one-pot, multi-component reactions to synthesize complex heterocyclic molecules. rsc.org Electrochemically driven, nickel-catalyzed cross-coupling reactions represent another modern approach for synthesizing substituted aromatic compounds from ester precursors. acs.org While not directly applied to the target molecule, these advanced catalytic methods highlight the direction of future synthetic strategies that could lead to more efficient and selective preparations of compounds like this compound.

Application of Phase-Transfer Catalysis in O-Methylation

The introduction of the methoxy group at the C2 position of the benzene ring is a critical step in the synthesis of this compound. O-methylation of the precursor phenolic compound is effectively achieved using phase-transfer catalysis (PTC). This technique is particularly advantageous for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous phase containing the phenoxide salt and an organic phase containing the methylating agent.

Phase-transfer catalysis utilizes a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport a reactant from one phase to another where the reaction can proceed. In the context of O-methylation, the phase-transfer catalyst forms an ion pair with the phenoxide anion, making it soluble in the organic phase where it can react with a methylating agent like dimethyl sulfate or methyl iodide. nih.gov This method circumvents the need for anhydrous solvents and strong bases, often leading to milder reaction conditions, shorter reaction times, and improved yields. researchgate.net The use of polymer-bound catalysts can further simplify the process by allowing for easy separation of the catalyst from the reaction mixture post-reaction. nih.gov

FeatureBenefit in O-Methylation
Biphasic System Allows use of inexpensive and environmentally benign solvents like water.
Catalyst Action Shuttles nucleophile (phenoxide) into the organic phase, increasing reaction rates.
Mild Conditions Avoids the need for strong, hazardous bases and anhydrous conditions.
Increased Yields Minimizes side reactions and enhances the desired methylation pathway.
Versatility Effective for a wide range of phenolic substrates and methylating agents.

Strategic Utilization of Microporous Compounds (e.g., β-Form Zeolites) for Enhanced Regioselectivity

Achieving high regioselectivity is a significant challenge in the synthesis of polysubstituted aromatic compounds. Microporous materials, particularly zeolites like H-Beta, serve as shape-selective catalysts that can direct reactions to specific positions on an aromatic ring. mq.edu.au Zeolites are crystalline aluminosilicates with a well-defined, porous structure containing catalytically active Brønsted and Lewis acid sites within their channels and cavities. nih.govacs.org

In methylation reactions, the shape and size of the zeolite pores play a crucial role. researchgate.net The confined environment within the zeolite channels can influence the transition state of the reaction, favoring the formation of one regioisomer over others. For instance, the methylation of a substituted phenol (B47542) precursor within the micropores of a zeolite can be directed to a specific hydroxyl group based on steric hindrance and the accessibility of the active sites. core.ac.uk H-Beta zeolites, with their three-dimensional 12-membered ring pore structure, are particularly effective in catalyzing various aromatic transformations, including alkylation. nih.gov The introduction of mesopores into the zeolite structure can further enhance catalytic performance by improving the diffusion of bulky reactant and product molecules. mq.edu.au The balance between microporosity, mesoporosity, and the acidity of the zeolite is key to optimizing its catalytic efficiency and selectivity for a target reaction. mq.edu.au

Zeolite PropertyRole in Regioselective Methylation
Microporous Structure Provides a shape-selective environment, controlling access of reactants to active sites. mq.edu.au
Brønsted/Lewis Acid Sites Catalyzes the methylation reaction by activating the substrate and/or methylating agent. acs.org
Channel Dimensions Influences the orientation of the substrate, favoring methylation at sterically accessible positions.
Hierarchical Porosity Mesopores improve mass transport, while micropores control selectivity. nih.gov

One-Pot Synthesis Strategies for Streamlined Intermediate Formation

For example, a sequence involving halogenation, nitration, and subsequent functional group manipulations could potentially be combined. Methodologies like three-component reactions or domino reactions are powerful tools in one-pot synthesis, allowing for the formation of multiple bonds in a single, controlled sequence. rsc.org While a specific one-pot synthesis for the target molecule is not detailed in the literature, the principles are widely applicable. The compatibility of reagents and reaction conditions is the primary challenge that must be addressed to ensure that each step proceeds with high yield and selectivity without interfering with subsequent transformations. rsc.org

Advantage of One-Pot SynthesisDescription
Increased Efficiency Reduces the number of manual operations and purification steps.
Atom Economy Minimizes waste by avoiding the isolation and purification of intermediates.
Time and Cost Savings Shortens the overall synthesis time and reduces the consumption of solvents and reagents.
Sustainability Contributes to greener chemistry principles by reducing the environmental footprint. rsc.org

Retrosynthetic Disconnections and Planning for the Target Compound

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known and reliable chemical reactions. ox.ac.uk

For this compound, the retrosynthetic analysis must consider the directing effects of the substituents on the benzene ring to determine the correct order of reactions. The substituents are an iodo group (ortho-, para-directing), a methoxy group (ortho-, para-directing), a methyl group (ortho-, para-directing), and a methyl ester group (meta-directing).

A plausible retrosynthetic pathway is as follows:

Disconnection of the Ester: The methyl ester can be formed in the final step via Fischer esterification of the corresponding carboxylic acid. This disconnects the target molecule to 5-Iodo-2-methoxy-3-methylbenzoic acid .

Disconnection of the Iodo Group: The iodo group is typically introduced via electrophilic aromatic substitution. The existing methoxy and methyl groups are both ortho-, para-directing, and the carboxylic acid is meta-directing. The methoxy group is a stronger activating group than the methyl group. Therefore, iodination of 2-methoxy-3-methylbenzoic acid would likely occur at the C5 position, which is para to the strongly activating methoxy group and meta to the deactivating carboxylic acid group.

Disconnection of the Methoxy Group: The methoxy group is formed by the methylation of a hydroxyl group. This leads back to 2-hydroxy-3-methylbenzoic acid .

Final Disconnections: The 2-hydroxy-3-methylbenzoic acid (3-methylsalicylic acid) is a commercially available starting material or can be synthesized from simpler precursors like m-cresol (B1676322) through carboxylation (Kolbe-Schmitt reaction).

This analysis suggests a forward synthesis starting from 2-hydroxy-3-methylbenzoic acid, followed by O-methylation, then iodination, and finally esterification. The order of these steps is crucial for achieving the desired substitution pattern due to the interplay of activating and deactivating groups and their directing effects. pressbooks.pubyoutube.com

Reactivity Profiles and Transformational Pathways of Methyl 5 Iodo 2 Methoxy 3 Methylbenzoate

Reactions Involving the Iodine Substituent

The carbon-iodine bond is the most reactive site on the aromatic ring for many important synthetic transformations, particularly for the formation of new carbon-carbon bonds.

Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to a Palladium(0) complex, the initial step in the catalytic cycle. mdpi.comwildlife-biodiversity.com

Stille Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organostannane reagent. wikipedia.orgorganic-chemistry.org For Methyl 5-iodo-2-methoxy-3-methylbenzoate, a typical Stille coupling would proceed as shown below. The reaction tolerates a wide variety of functional groups, making it a versatile synthetic tool. openochem.org However, the steric hindrance from the ortho-methoxy and meta-methyl groups may necessitate elevated temperatures or the use of specialized ligands to facilitate the reaction. libretexts.org

General Reaction Scheme:

Ar-I + R-Sn(Bu)₃ → Ar-R + I-Sn(Bu)₃

Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

Solvent: Toluene, Dioxane, or DMF

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to arylalkynes. organic-chemistry.org It is typically co-catalyzed by a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of an amine base. libretexts.org The reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl, making the iodo-substituent on the target molecule highly suitable for this transformation. wikipedia.org The reaction is generally robust and can be carried out under mild conditions. nih.gov

General Reaction Scheme:

Ar-I + H-C≡C-R → Ar-C≡C-R + HI

Catalyst: Pd(PPh₃)₄ / CuI

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides
ReactionCoupling PartnerTypical Catalyst SystemTypical SolventTypical Base/Additive
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄Toluene, DMFLiCl (optional)
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄ / CuITHF, DMFEt₃N, Piperidine

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction typically proceeds via an addition-elimination mechanism, which is stabilized by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com

In this compound, the ring is substituted with electron-donating groups (methoxy and methyl) and an ester group that is a meta-director. masterorganicchemistry.comlibretexts.org The methoxy (B1213986) group at the ortho position and the methyl group at the meta position are activators, increasing the electron density of the ring and thus disfavoring attack by a nucleophile. libretexts.org The ester group is electron-withdrawing but is not in the required ortho or para position to effectively stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.com Consequently, standard SₙAr reactions involving the displacement of the iodine atom are expected to be highly unfavorable for this substrate.

Transformations at the Ester Moiety

The methyl ester group can undergo several key transformations, including hydrolysis to the corresponding carboxylic acid and reduction to a primary alcohol.

The conversion of the methyl ester to a carboxylic acid can be achieved through hydrolysis under either acidic or basic conditions (saponification). The reactivity of the ester is significantly influenced by the substituents on the aromatic ring. The ortho-methoxy group in this compound presents considerable steric hindrance, making the carbonyl carbon less accessible to nucleophilic attack. cdnsciencepub.com

This steric hindrance means that mild hydrolysis conditions are likely to be ineffective. arkat-usa.org Successful hydrolysis of similarly hindered benzoate (B1203000) esters often requires forcing conditions, such as heating at high temperatures in the presence of strong acids (e.g., concentrated H₂SO₄) or bases (e.g., aqueous KOH). rsc.orgrsc.org Under basic conditions, the reaction proceeds via saponification to yield the carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid product. For some highly hindered esters, alternative mechanisms like bimolecular base-catalyzed alkyl-oxygen cleavage (Bₐₗ2), where the nucleophile attacks the methyl group instead of the carbonyl carbon, can become competitive. stackexchange.com

Table 2: Conditions for Hydrolysis of Sterically Hindered Methyl Benzoates
Condition TypeReagentsTypical ConditionsProduct
AcidicH₂SO₄ / H₂OReflux, high temperatureCarboxylic Acid
Basic (Saponification)KOH or NaOH in H₂O/alcoholReflux, high temperatureCarboxylate salt (then acid)

Esters can be reduced to primary alcohols using powerful reducing agents. Standard, milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. youtube.com The reduction of this compound would require a strong hydride donor such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of methoxide (B1231860) and a second hydride addition to the intermediate aldehyde. This process converts the ester functional group into a primary alcohol, yielding (5-iodo-2-methoxy-3-methylphenyl)methanol.

General Reaction Scheme:

Ar-COOCH₃ → Ar-CH₂OH

Reagent: 1. LiAlH₄ in THF or Et₂O; 2. H₃O⁺ workup

Chemical Modifications of the Methoxy and Methyl Groups

The methoxy and methyl substituents on the benzene (B151609) ring also possess distinct reactivities that can be exploited for further functionalization.

Methyl Group: The methyl group attached to the benzene ring is at a benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical, cation, or anion. wikipedia.org This enhanced reactivity allows for selective transformations. chemistry.coach

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl group to a carboxylic acid. masterorganicchemistry.comchemistrysteps.com This reaction is often vigorous and requires heat. It would convert the 3-methyl group into a 3-carboxy group.

Benzylic Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, can selectively introduce a bromine atom at the benzylic position to form a benzyl (B1604629) bromide derivative. chemistrysteps.com

Selective Demethylation of the Methoxy Group

The cleavage of the methyl ether to reveal a phenolic hydroxyl group is a common transformation in organic synthesis. The methoxy group at the C2 position of this compound is activated towards demethylation due to the electron-donating nature of the oxygen atom. However, the presence of other functional groups necessitates a selective approach to avoid unwanted side reactions.

Common Reagents for O-Demethylation:

Boron Tribromide (BBr₃): This is a powerful and often preferred Lewis acid for cleaving aryl methyl ethers. The reaction proceeds through the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. Given the presence of a methyl ester, which also has a carbonyl oxygen that can coordinate to BBr₃, careful control of stoichiometry and reaction conditions is crucial to achieve selectivity.

Hydrobromic Acid (HBr): Concentrated HBr, often in acetic acid, can effect demethylation at elevated temperatures. The mechanism involves protonation of the methoxy oxygen followed by nucleophilic attack by the bromide ion. The harsh conditions, however, might lead to hydrolysis of the methyl ester.

Aluminum Trichloride (AlCl₃): In conjunction with a nucleophilic scavenger like ethanethiol, AlCl₃ can be an effective demethylating agent. The Lewis acidity of AlCl₃ activates the ether, and the thiol acts as a soft nucleophile to cleave the methyl-oxygen bond.

Anticipated Challenges and Selectivity:

The primary challenge in the demethylation of this compound is achieving selectivity in the presence of the methyl ester group. The carbonyl oxygen of the ester can also interact with Lewis acidic reagents, potentially leading to undesired reactions. The steric hindrance from the adjacent methyl group at the C3 position might influence the rate of demethylation at the C2-methoxy group. The electron-withdrawing iodo group at the C5 position is unlikely to significantly affect the demethylation electronically, but its steric bulk is minimal.

Hypothetical Reaction Scheme for Selective Demethylation:

Interactive Data Table: Reagents and Conditions for Selective O-Demethylation of Aryl Methyl Ethers

ReagentTypical ConditionsAnticipated ProductPotential Side Reactions
BBr₃DCM, -78 °C to rtMethyl 5-iodo-2-hydroxy-3-methylbenzoateComplexation with methyl ester
HBrAcetic Acid, refluxMethyl 5-iodo-2-hydroxy-3-methylbenzoateHydrolysis of methyl ester
AlCl₃/EtSHDCM, 0 °C to rtMethyl 5-iodo-2-hydroxy-3-methylbenzoateLess reactive, may require harsher conditions

Functionalization at the Aromatic Methyl Position

The methyl group at the C3 position of the benzene ring is a benzylic position and is susceptible to various functionalization reactions, primarily through free radical pathways or oxidation.

Oxidation of the Methyl Group:

Strong oxidizing agents can convert the benzylic methyl group into a carboxylic acid. Potassium permanganate (KMnO₄) is a classic reagent for this transformation. The reaction is typically carried out in an aqueous solution under neutral, alkaline, or acidic conditions, often with heating. The presence of other oxidizable groups is a concern, but the methoxy and iodo groups are generally stable under these conditions. The methyl ester is also resistant to oxidation.

Hypothetical Reaction Scheme for Oxidation:

Free Radical Halogenation:

The benzylic hydrogens of the methyl group can be substituted with halogens (e.g., bromine or chlorine) under free-radical conditions. This is typically achieved using reagents like N-bromosuccinimide (NBS) or chlorine gas in the presence of UV light or a radical initiator like benzoyl peroxide. This transformation would yield a benzylic halide, which is a versatile intermediate for further synthetic manipulations, such as nucleophilic substitution or elimination reactions.

Hypothetical Reaction Scheme for Bromination:

Interactive Data Table: Reagents and Conditions for Functionalization of the Aromatic Methyl Group

TransformationReagentTypical ConditionsAnticipated Product
OxidationKMnO₄H₂O, heat5-Iodo-2-methoxy-3-(methoxycarbonyl)benzoic acid
BrominationNBS, AIBNCCl₄, refluxMethyl 3-(bromomethyl)-5-iodo-2-methoxybenzoate
ChlorinationCl₂, UV lightCCl₄Methyl 3-(chloromethyl)-5-iodo-2-methoxybenzoate

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Databases

Comprehensive searches for advanced spectroscopic data on the chemical compound This compound have yielded no specific experimental results for its detailed structural elucidation. While information is available for structurally related compounds, such as Methyl 5-iodo-2-methoxybenzoate and Methyl 5-iodo-2-methoxy-4-methylbenzoate, data for the 3-methyl isomer is not present in the accessed scientific databases and literature.

The requested article, which was to be focused on the advanced spectroscopic characterization of this compound, cannot be generated due to the absence of the necessary underlying data. The intended structure of the article was to include detailed analysis of:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR for proton environment and connectivity analysis.

¹³C NMR for carbon skeleton elucidation.

Advanced 2D NMR techniques (COSY, HMQC, HMBC) for detailed structural mapping.

Vibrational Spectroscopy:

Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group identification.

Raman Spectroscopy for complementary vibrational insights.

Without access to the specific chemical shifts, coupling constants, and vibrational frequencies for this compound, any attempt to generate the requested scientific article would be speculative and would not meet the required standards of scientific accuracy.

Researchers and chemists interested in this specific molecule may need to perform its synthesis and subsequent spectroscopic analysis to obtain the data required for a thorough structural characterization.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Iodo 2 Methoxy 3 Methylbenzoate

X-ray Crystallography for Solid-State Molecular Architecture

Experimental data regarding the crystal system and space group for Methyl 5-Iodo-2-methoxy-3-methylbenzoate are not available in the reviewed scientific literature.

A detailed analysis of the molecular conformation, planarity, and steric interactions of this compound, as determined by X-ray diffraction, could not be conducted due to the absence of published crystallographic data.

An investigation into the intermolecular interactions and crystal packing of this compound has not been reported in the scientific literature.

Computational Chemistry and Mechanistic Investigations of Methyl 5 Iodo 2 Methoxy 3 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the intrinsic properties of a molecule. For Methyl 5-Iodo-2-methoxy-3-methylbenzoate, these methods can elucidate the arrangement of atoms and electrons, offering insights into its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, a DFT calculation would likely be initiated using a starting geometry based on the known crystal structure of Methyl 5-iodo-2-methoxybenzoate. uib.nonih.gov

The introduction of a methyl group at the 3-position is expected to induce some steric strain, likely causing slight deviations in bond angles and dihedral angles compared to its non-methylated counterpart to minimize steric repulsion between the adjacent methoxy (B1213986) and methyl groups. The planarity of the benzene (B151609) ring would largely be maintained, though minor puckering could be observed. DFT calculations would precisely quantify these structural changes.

By systematically rotating the rotatable bonds, such as those of the methoxy and ester groups, a potential energy landscape can be mapped out. This would reveal the energy barriers between different conformations and identify the global minimum energy conformer, which is the most stable arrangement of the molecule.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)

ParameterPredicted ValueComparison with Methyl 5-iodo-2-methoxybenzoate
C2-C3 Bond Length~1.39 ÅSimilar
C3-C(methyl) Bond Length~1.51 ÅN/A
C2-O(methoxy) Bond Length~1.37 ÅSimilar
C1-C(ester) Bond Length~1.50 ÅSimilar
C2-C3-C4 Bond Angle~121°Slightly larger due to steric hindrance
C1-C2-O(methoxy) Dihedral Angle~0° or ~180°Dependent on steric interactions

Note: The values in this table are hypothetical and represent expected outcomes from a DFT calculation based on chemical principles and data from analogous structures.

Natural Bond Orbital (NBO) analysis provides a chemist's perspective of the electron distribution in a molecule by translating the complex wavefunction into localized bonds, lone pairs, and antibonding orbitals. This method allows for the quantification of electron delocalization, which is a key factor in molecular stability.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov

A HOMO-LUMO analysis of this compound would likely show that the HOMO is primarily located on the electron-rich benzene ring and the oxygen atoms of the methoxy group, indicating that these are the most probable sites for electrophilic attack. The LUMO would likely be distributed over the ester group and the carbon atom attached to the iodine, suggesting these as potential sites for nucleophilic attack. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity towards other reagents. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Data)

OrbitalPredicted Energy (eV)Description
HOMO~ -6.5 eVPrimarily located on the benzene ring and methoxy group
LUMO~ -1.2 eVDistributed over the ester group and C-I bond
HOMO-LUMO Gap~ 5.3 eVIndicates moderate kinetic stability

Note: The values in this table are hypothetical and represent expected outcomes from a DFT calculation.

Computational Modeling of Reaction Mechanisms

Computational modeling can be a powerful tool to investigate the step-by-step process of a chemical reaction, providing insights that are often difficult to obtain through experiments alone.

By modeling a reaction involving this compound, such as a Suzuki coupling at the C-I bond, computational methods can identify the structures of the transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By mapping the entire reaction pathway, including intermediates and transition states, a detailed reaction mechanism can be elucidated. This would involve calculating the geometries and energies of all species involved in the reaction and connecting them to form a complete energy profile.

For reactions where multiple products are possible, computational modeling can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (the spatial arrangement of the atoms in the product). For instance, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile could attack several positions on the benzene ring.

By calculating the activation energies for the attack at each possible position, the most favorable reaction pathway can be determined, thus predicting the major product. The directing effects of the existing substituents (methoxy, methyl, iodo, and methyl ester) would be quantitatively assessed. The ortho- and para-directing effects of the methoxy and methyl groups would compete with the meta-directing effect of the ester group, and the steric hindrance from the bulky iodo and adjacent groups would also play a significant role. Computational analysis of the transition state energies would provide a clear prediction of the regiochemical outcome.

Assessment of Solvent Effects on Reaction Thermodynamics and Kinetics

The chemical environment plays a crucial role in dictating the thermodynamics and kinetics of a reaction. Computational chemistry provides powerful tools to model and predict these solvent effects, offering insights that are often difficult to obtain experimentally. For a molecule like this compound, which may participate in various organic reactions such as nucleophilic aromatic substitution or cross-coupling reactions, understanding the influence of the solvent is paramount for reaction optimization.

Implicit and explicit solvent models are the two primary approaches used to simulate solvent effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient and is often used to calculate the free energy of solvation, which can then be incorporated into thermodynamic and kinetic calculations. By performing these calculations in a vacuum (gas phase) and in different solvent continua, one can estimate the effect of the solvent on reaction energies and activation barriers.

For instance, in a hypothetical nucleophilic substitution reaction at the iodinated carbon, the polarity of the solvent would be expected to play a significant role in stabilizing or destabilizing the transition state relative to the reactants. A polar solvent would likely stabilize a polar transition state more effectively than a nonpolar solvent, thereby accelerating the reaction rate.

Explicit solvent models, often employed in Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, provide a more detailed and accurate picture by treating individual solvent molecules explicitly. In a QM/MM approach, the reacting species (solute) is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. This allows for the specific interactions between the solute and individual solvent molecules, such as hydrogen bonding, to be accurately modeled.

The table below illustrates hypothetical data on how the Gibbs free energy of activation (ΔG‡) for a representative reaction involving this compound might vary with the solvent, as calculated using a PCM approach with Density Functional Theory (DFT).

SolventDielectric Constant (ε)Calculated ΔG‡ (kcal/mol)
n-Hexane1.8832.5
Dichloromethane8.9328.1
Acetone (B3395972)20.725.4
Acetonitrile37.524.8
Water78.422.3

This table is illustrative and contains hypothetical data.

Analysis of Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the structure, stability, and reactivity of molecules. For this compound, these interactions, particularly halogen bonding, are of significant interest.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), along the axis of the covalent bond to the halogen. In the case of this compound, the iodine atom is a prime candidate for forming halogen bonds.

Computational methods, particularly high-level quantum chemical calculations like DFT and Møller-Plesset perturbation theory (MP2), are instrumental in characterizing halogen bonds. These methods can be used to:

Visualize the σ-hole: The molecular electrostatic potential (MEP) can be mapped onto the electron density surface of the molecule to visualize the positive σ-hole on the iodine atom.

Calculate interaction energies: By modeling the interaction of this compound with a Lewis base (e.g., a neutral molecule with a lone pair like ammonia (B1221849) or a carbonyl oxygen), the strength of the halogen bond can be quantified. This is typically done by calculating the binding energy of the complex and correcting for basis set superposition error (BSSE).

Analyze geometric parameters: The optimized geometry of the halogen-bonded complex reveals key parameters such as the halogen bond length (the distance between the iodine and the Lewis base) and the angle of interaction, which is typically close to 180°.

The following table provides illustrative data from a hypothetical DFT study on the halogen bonding between this compound and a generic Lewis base (LB).

Lewis Base (LB)I···LB Distance (Å)C-I···LB Angle (°)Interaction Energy (kcal/mol)
Ammonia (NH₃)2.95175.2-4.8
Formaldehyde (H₂C=O)3.10172.8-3.5
Thiophene3.25170.1-2.9

This table is illustrative and contains hypothetical data.

In an MD simulation, the motion of each atom in the molecule is simulated by numerically solving Newton's equations of motion. The forces between atoms are calculated using a molecular mechanics force field. By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), a trajectory of the molecule's dynamic behavior is generated.

Analysis of this trajectory can reveal:

Preferred conformations: By monitoring the dihedral angles of key rotatable bonds, the most stable or frequently visited conformations can be identified.

Energy barriers to rotation: The simulation can provide insights into the energy barriers that separate different conformations, which is crucial for understanding the molecule's flexibility.

Conformational populations: The relative populations of different conformers at a given temperature can be estimated from the simulation time spent in each conformational state.

The table below presents hypothetical results from an MD simulation, showing the major conformers of this compound identified based on the dihedral angle of the ester group relative to the plane of the benzene ring.

ConformerDihedral Angle (C-C-C=O) (°)Relative Energy (kcal/mol)Population (%)
A0 ± 200.065
B180 ± 201.230
C90 ± 203.55

This table is illustrative and contains hypothetical data.

Applications of Methyl 5 Iodo 2 Methoxy 3 Methylbenzoate As a Chemical Synthon

Intermediate in the Synthesis of Pharmaceutical Precursors

The structural features of Methyl 5-iodo-2-methoxy-3-methylbenzoate make it a crucial building block in the synthesis of various pharmaceutical agents. Its applications in this field are primarily centered on its role as a precursor to complex molecular scaffolds with therapeutic potential.

Building Block for Alkenyldiarylmethane (ADAM) HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)

This compound is a key intermediate in the synthesis of a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) known as Alkenyldiarylmethanes (ADAMs). These compounds are effective against HIV-1 by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function.

The synthesis of ADAMs involves a multi-step process where this compound is utilized in a crucial palladium-catalyzed cross-coupling reaction. Specifically, it undergoes a Sonogashira coupling with a suitable terminal alkyne. This reaction is fundamental to constructing the diarylmethane scaffold characteristic of this class of inhibitors.

A common synthetic route involves the initial preparation of this compound from methyl 2-hydroxy-5-iodo-3-methylbenzoate. This is achieved through methylation of the hydroxyl group using dimethyl sulfate (B86663) in the presence of a base. The resulting this compound is then coupled with an alkyne, such as methyl 5-hexynoate, in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst. The product of this coupling reaction serves as a versatile intermediate that can be further elaborated to yield a variety of ADAM analogues with high anti-HIV activity.

The following table summarizes the key reactants and catalysts involved in a typical Sonogashira coupling reaction utilizing this compound for the synthesis of an ADAM precursor.

Reactant/Catalyst Function
This compoundAryl iodide building block
Terminal Alkyne (e.g., methyl 5-hexynoate)Coupling partner
PdCl₂(PPh₃)₂Palladium catalyst
Copper(I) iodide (CuI)Co-catalyst
Triethylamine (Et₃N)Base
Tetrahydrofuran (THF)Solvent

Role in the Synthesis of Other Bioactive Molecular Scaffolds

Beyond its application in the synthesis of ADAMs, the chemical reactivity of this compound makes it a suitable precursor for other bioactive molecular scaffolds. The presence of the iodo group allows for various carbon-carbon and carbon-heteroatom bond-forming reactions, which are essential in the construction of complex molecular architectures found in many biologically active compounds.

For instance, the aryl iodide moiety can participate in other palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools in medicinal chemistry for the synthesis of diverse libraries of compounds for drug discovery. While specific examples for this compound in these contexts are not as extensively documented as its use in ADAM synthesis, its structural similarity to other aryl iodides used in these reactions suggests its potential as a versatile building block for a range of bioactive molecules.

Contribution to the Development of Advanced Organic Materials

The utility of this compound extends beyond pharmaceuticals into the realm of materials science. Its potential as a precursor for components of advanced organic materials is an area of growing interest.

Precursor for Linkers in Metal-Organic Frameworks (MOFs) (by analogy to Methyl 5-iodo-2-methoxybenzoate)

While direct evidence for the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) is not prominent, its structural analogue, Methyl 5-iodo-2-methoxybenzoate, has been identified as an intermediate in the synthesis of organic linkers for MOFs. MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands, known as linkers.

By analogy, this compound could serve as a precursor to more complex, functionalized linkers for MOFs. The iodo group can be transformed into other functional groups or used as a handle for further elaboration to create linkers with specific properties, such as tailored pore sizes or chemical environments within the MOF structure. The synthesis of such custom-designed linkers is a key aspect of developing MOFs for specific applications, including gas storage, catalysis, and sensing.

The general strategy would involve the conversion of the iodo group into a coordinating group, such as a carboxylic acid or a nitrogen-containing heterocycle, which can then bind to the metal centers to form the MOF structure. The methoxy (B1213986) and methyl groups on the benzene (B151609) ring can also influence the properties of the resulting MOF by modifying the electronic and steric environment of the linker.

Components for Specialty Chemical Synthesis

The term "specialty chemicals" encompasses a broad range of chemical products that are sold on the basis of their performance or function, rather than their chemical composition. The synthesis of complex molecules like the ADAM HIV-1 NNRTIs is a prime example of specialty chemical synthesis.

This compound, as a key building block in these syntheses, is therefore an important component in the production of these high-value chemicals. The synthetic transformations it undergoes, such as the Sonogashira coupling, are indicative of its role in advanced organic synthesis. The ability to introduce a substituted aryl group into a molecule with regiochemical control is a valuable asset in the synthesis of a wide array of specialty chemicals, including pharmaceuticals, agrochemicals, and electronic materials.

Advanced Research Perspectives and Future Directions

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of iodoarenes often involves reagents and conditions that are environmentally taxing, such as the use of strong oxidants like nitric acid, or multi-step processes that generate significant waste. googleapis.com A primary future direction for the synthesis of Methyl 5-Iodo-2-methoxy-3-methylbenzoate is the development of greener, more sustainable iodination protocols. Research into the iodination of aromatic compounds has identified several promising eco-friendly alternatives that minimize hazardous waste and improve atom economy.

Future synthetic strategies are expected to move away from harsh reagents toward milder, safer, and more efficient systems. Key areas of development include:

Solid Oxidants: Utilizing "dry carriers" of hydrogen peroxide, such as sodium percarbonate (SPC) or urea-hydrogen peroxide adduct (UHP), presents a safer and easier-to-handle alternative to corrosive liquid oxidants. chemicalbook.com These reagents, combined with molecular iodine or potassium iodide, offer effective iodination with more benign byproducts. chemicalbook.com

Aqueous Systems: Protocols using inexpensive potassium iodide with oxidants like ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) can provide effective iodination at room temperature, significantly reducing the reliance on volatile organic solvents. researchgate.net Similarly, the use of common household bleach (sodium hypochlorite) with sodium iodide in aqueous ethanol (B145695) is another efficient and environmentally considerate method. googleapis.com

Mechanochemistry: The application of ball milling with reagents like I2-Oxone under solvent-free conditions is an emerging sustainable technique that can drive reactions to completion with high efficiency and minimal waste. nih.gov

Transition-Metal-Free Activation: Moving beyond traditional synthesis, strategies that activate the aryl-iodide bond without transition metals are gaining traction. These can include photoinduced, electrochemical, or base-promoted methods that offer green alternatives to metal-based catalysis.

Table 1: Comparison of Traditional vs. Sustainable Iodination Reagents
ApproachTraditional ReagentsSustainable AlternativesKey Advantages of Alternatives
Oxidizing AgentNitric Acid, Sulfuric Acid googleapis.comnih.govSodium Percarbonate, UHP, Sodium Hypochlorite googleapis.comchemicalbook.comSafer handling, reduced corrosive waste, milder conditions.
Iodine SourceMolecular Iodine (I₂) with harsh oxidantsPotassium Iodide (KI), Sodium Iodide (NaI) googleapis.comresearchgate.netOften more soluble in aqueous media, readily available.
SolventHalogenated Solvents (e.g., CCl₄)Aqueous Methanol, Ethanol, Solvent-Free (Ball Milling) researchgate.netnih.govReduced toxicity and environmental impact.
ActivationStrong Acid CatalysisPhotochemical, Electrochemical, Base-Promoted Avoids strong acids and can offer higher selectivity.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The iodine atom of this compound serves as a powerful handle for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will undoubtedly focus on employing this compound as a substrate in novel catalytic systems to forge a variety of carbon-carbon and carbon-heteroatom bonds with greater efficiency and selectivity. Aryl iodides are highly reactive partners in these transformations, making the title compound an ideal candidate for exploring cutting-edge catalytic methods.

Promising future directions include:

Advanced Palladium Catalysis: While classic palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings are well-established, new generations of ligands and catalysts offer improved performance. nih.govresearchgate.net Research will likely explore using monophosphine ligands that enable reactions at lower temperatures and with more sensitive substrates. nih.gov

Copper-Catalyzed Systems: Economical and practical copper-based catalytic systems are emerging as powerful tools. Ligand-free copper catalysis for C-Si bond formation or photocatalytic copper-mediated systems for C-F and C-O bond formation represent novel transformations where this compound could serve as a key precursor. google.comnih.govnih.gov

Gold-Catalyzed Coupling: Gold catalysis, particularly leveraging the Au(I)/Au(III) redox cycle, offers a complementary method for reactions such as sulfonylation. researchgate.net Applying these systems to the title compound could provide direct routes to novel sulfur-containing aromatic compounds. researchgate.net

Photoredox Catalysis: Visible-light-induced reactions provide a mild and sustainable way to activate aryl iodides. google.com Future work could involve the photocatalytic generation of an aryl radical from this compound, which can then be trapped by various coupling partners, enabling transformations that are difficult under traditional thermal conditions. google.com

Table 2: Novel Catalytic Systems for Aryl Iodide Functionalization
Catalytic MetalReaction TypeBond FormedPotential Application
Palladium (Pd)C-N / C-S Cross-Coupling nih.govC-N, C-SSynthesis of anilines and thioethers.
Copper (Cu)Photocatalytic Hydroxylation google.comC-OFormation of phenolic derivatives.
Copper (Cu)Reductive Silylation nih.govnih.govC-SiSynthesis of organosilane compounds.
Gold (Au)Sulfonylation researchgate.netC-SDirect construction of aryl sulfones.

Expanding the Utility of the Compound in the Synthesis of Complex Natural Products and Analogues

Polysubstituted aromatic scaffolds are integral components of numerous natural products and pharmaceutically active molecules. While this compound has not yet been reported as a key intermediate in the total synthesis of a specific natural product, its structural motif is highly relevant. The 2-methoxy-3-methylbenzoic acid core is found in bioactive compounds, such as the insecticide methoxyfenozide. chemicalbook.combeilstein-journals.org Furthermore, substituted benzoic acids are foundational scaffolds for therapeutic agents, including potent inhibitors of anti-apoptotic proteins targeted in cancer therapy. chemicalbook.com

The future utility of this compound lies in its potential as a versatile building block for:

Analogue Synthesis: The iodo-substituent provides a reactive site for diversification. Researchers can use this handle to append various groups via cross-coupling, creating a library of analogues of known bioactive molecules. This approach is crucial for structure-activity relationship (SAR) studies in drug discovery.

Fragment-Based Drug Design: In fragment-based approaches, small, functionalized molecules are identified and then elaborated to create potent drug candidates. The title compound is an ideal starting fragment, offering a well-defined three-dimensional shape and multiple points for chemical modification.

Modular Synthesis of Complex Targets: The principles of diversity-oriented synthesis aim to create libraries of structurally diverse and complex molecules. google.com As synthetic strategies for complex natural products become more modular, pre-functionalized building blocks like this compound will become increasingly valuable for rapidly assembling complex carbocyclic and heterocyclic systems. byjus.com Future research efforts may identify natural product targets where this specific substitution pattern can be strategically employed to streamline a total synthesis.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Optimization

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and optimized. For a compound like this compound, AI and machine learning (ML) offer powerful tools to accelerate research and development.

Future applications in this domain include:

Reaction Prediction and Optimization: ML algorithms, particularly random forest models, can predict the performance of chemical reactions with high accuracy. By training models on high-throughput experimentation data for cross-coupling reactions, researchers can predict the optimal catalyst, ligand, base, and solvent for coupling this compound with a new partner, saving significant experimental time and resources. nih.gov

Computational Catalyst Screening: Machine-learned interatomic potentials (MLIPs) can replace computationally expensive quantum mechanics calculations to predict thermodynamic and kinetic parameters for catalytic cycles. google.com This allows for the rapid in silico screening of thousands of potential catalysts to identify the most efficient ones for reactions involving the title compound. google.com

Retrosynthesis Planning: AI-driven retrosynthesis platforms can deconstruct a complex target molecule into simpler, commercially available precursors. byjus.com Such tools could be used to design novel and more efficient synthetic pathways to this compound itself, or to plan multi-step syntheses of complex natural products from it. These platforms leverage vast reaction databases to propose logical and often non-intuitive synthetic routes.

Table 3: Applications of AI/ML in the Chemistry of this compound
AI/ML ApplicationSpecific TaskPotential Impact
Reaction Outcome PredictionPredicting the yield of a Suzuki coupling reaction using the compound.Reduces lead time for reaction optimization and avoids failed experiments.
Computational ScreeningIdentifying the best Pd-catalyst/ligand combination from a virtual library. google.comAccelerates the discovery of highly efficient and selective catalytic systems.
Retrosynthesis DesignProposing a novel, cost-effective multi-step synthesis route to the compound.Improves accessibility and lowers the cost of the starting material.
New Reaction DiscoveryAnalyzing reaction data to identify patterns that suggest novel transformations.Expands the synthetic utility of the aryl iodide functional group.

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